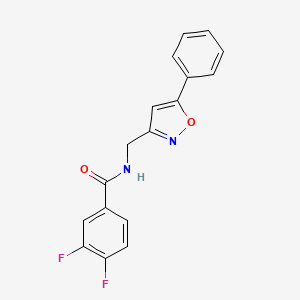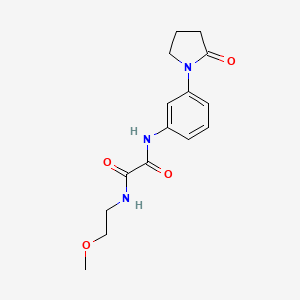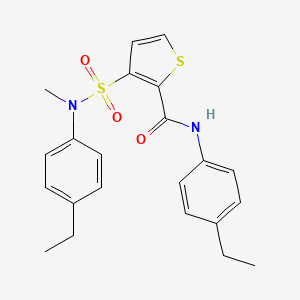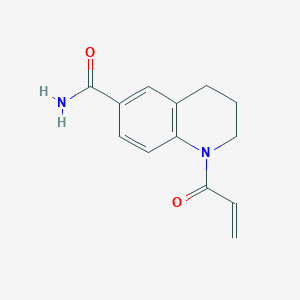
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinoline derivatives, which are known to possess a wide range of biological activities. In
作用機序
The mechanism of action of 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide in lab experiments is its wide range of biological activities. This compound has been shown to have anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties, making it a versatile tool for studying various diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
将来の方向性
There are many future directions for research on 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide. One area of interest is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of interest is the exploration of the potential applications of this compound in the treatment of specific diseases, such as cancer, viral infections, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and therapies.
合成法
The synthesis of 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide involves the reaction of 3,4-dihydro-2H-quinoline-6-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propionyl chloride to obtain the final compound. This method has been optimized to yield a high purity product with good yields.
科学的研究の応用
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. This compound has also been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)15-7-3-4-9-8-10(13(14)17)5-6-11(9)15/h2,5-6,8H,1,3-4,7H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXHFQBJWIPOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C1C=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)

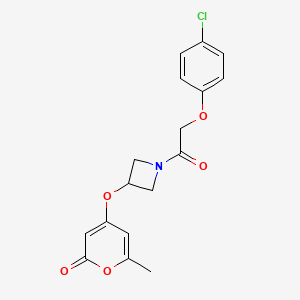
![4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2974512.png)

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride](/img/structure/B2974518.png)
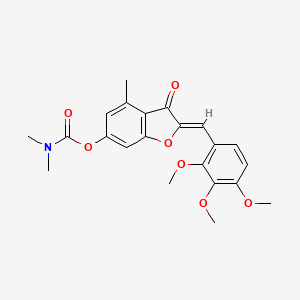
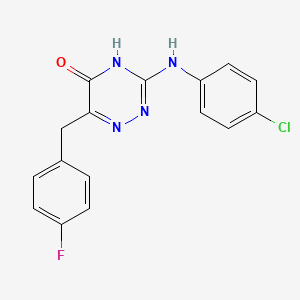
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2974525.png)
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2974526.png)
